N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-12(14-8-10-4-3-7-18-10)11-9-19-13(15-11)16-5-1-2-6-16/h1-7,9H,8H2,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZHVGVCRXFAAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Pyrrole Group:
Introduction of the Furan Group: The furan ring can be attached via a coupling reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and furan rings have been evaluated against various bacterial strains and fungi. The studies often employ methods such as the turbidimetric method to assess in vitro activity against Gram-positive and Gram-negative bacteria.
Key Findings :
- Compounds with similar structures showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
- The presence of the thiazole ring enhances the compound's ability to penetrate microbial membranes.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. The Sulforhodamine B assay is commonly used to evaluate the cytotoxic effects on cancer cell lines.
Case Studies :
- Breast Cancer : Compounds structurally related to this compound demonstrated significant cytotoxicity against MCF7 breast cancer cells, indicating potential for further development as anticancer agents.
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with specific receptors involved in cancer cell proliferation, leading to apoptosis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the furan or thiazole rings can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on thiazole | Increased antimicrobial potency |
| Alteration of furan position | Enhanced anticancer activity |
| Variations in amide linkage | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Observations :
- Azide-containing analogs (e.g., Compounds 32–34 ) exhibit high purity (≥98%) despite variable yields, suggesting robustness in purification.
- Bulky substituents (e.g., tetrahydrothiopyran in Compound 51 ) correlate with lower yields (9%), likely due to steric hindrance during coupling.
- Halogenated derivatives (e.g., 7d ) prioritize bioactivity over synthetic efficiency, as yields are unreported.
Structural Influence on Bioactivity
Table 2: Bioactive Features of Selected Analogs
Key Observations :
- Aromatic amines (e.g., Acotiamide ) are associated with gastrointestinal motility enhancement, attributed to acetylcholine esterase inhibition.
- Halogenated pyrazoles (e.g., 7g ) demonstrate insecticidal properties, likely due to electrophilic interactions with target enzymes.
- Trimethoxybenzamido groups (e.g., Compound 50 ) may enhance blood-brain barrier penetration, a feature relevant to CNS drug design.
Physicochemical Properties
The furan-2-ylmethyl and 1H-pyrrol-1-yl groups in the target compound differ from analogs in the evidence:
- Furan vs.
- Pyrrole vs. Azide Groups : The pyrrole’s electron-rich nature could enhance π-stacking interactions compared to azide-containing analogs (Compounds 32–34 ), possibly altering binding affinities in biological targets.
Biological Activity
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound characterized by the integration of a furan moiety, a pyrrole ring, and a thiazole structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and antifungal applications. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.34 g/mol. The presence of diverse functional groups contributes to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄OS |
| Molecular Weight | 284.34 g/mol |
| CAS Number | 1234983-43-7 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole structures have been shown to inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
In an evaluation against human epithelial cancer cell lines (MCF-7, HCT-116, and PC-3), certain thiazole derivatives demonstrated promising antiproliferative effects with IC50 values ranging from 1.61 to 1.98 µg/mL, indicating their potential as effective anticancer agents .
Mechanism of Action : The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis, potentially through interactions with specific molecular targets such as VEGFR-2 .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.
Table: Antimicrobial Activity Comparison
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| Similar Thiazole Derivative | S. aureus | 25 |
| Similar Thiazole Derivative | Candida albicans | 10 |
These results suggest that the compound exhibits stronger antifungal activity compared to its antibacterial properties .
Other Biological Activities
Thiazole-containing compounds have also shown potential in other therapeutic areas:
- Anticonvulsant Activity : Some thiazole derivatives have demonstrated anticonvulsant effects, indicating their utility in neurological disorders .
- Anti-inflammatory Properties : Research suggests that certain derivatives may possess anti-inflammatory effects, contributing to their therapeutic profile .
The biological activity of this compound is likely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It may act on specific receptors that regulate cell signaling pathways related to growth and apoptosis.
Q & A
Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, and what are critical optimization parameters?
Answer: Synthesis typically involves multi-step reactions:
Thiazole Core Formation : Condensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
Functionalization : Coupling the thiazole-4-carboxylic acid with furan-2-ylmethylamine using coupling agents like HBTU or EDCI in DMF, with N,N-diisopropylethylamine (DIPEA) as a base .
Pyrrole Substitution : Introduction of the 1H-pyrrol-1-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Q. Critical Parameters :
- Reaction temperature (0°C to room temperature for coupling steps).
- Solvent choice (DMF for solubility, dichloromethane for purification).
- Purification via silica gel chromatography or preparative HPLC to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
Answer:
- ¹H/¹³C NMR : Confirms substituent integration and connectivity. For example, furan protons resonate at δ 6.2–7.4 ppm, while thiazole carbons appear at ~160–170 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₂N₃O₂S: 294.0648).
- HPLC : Assesses purity (>98% via C18 columns with acetonitrile/water gradients) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility : Enhanced by the carboxamide group in polar solvents (e.g., DMSO, methanol). LogP ~2.1 predicts moderate membrane permeability .
- Stability : Susceptible to hydrolysis in acidic/basic conditions. Store at –20°C in anhydrous DMSO to prevent degradation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., overlapping NMR peaks) be resolved during structural validation?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguishing furan methylene (CH₂) from thiazole protons .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related thiazole derivatives .
Q. What strategies improve synthetic yields in low-yielding steps (e.g., <10% in coupling reactions)?
Answer:
- Catalyst Optimization : Use Pd(OAc)₂/XPhos for efficient cross-coupling of pyrrole groups .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 hours to 30 minutes) and improves yield by 20–30% .
- Solvent Screening : Replace DMF with DMA or THF to minimize side reactions .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace furan with thiophene or pyrrole with imidazole) and assess changes in activity .
- Computational Docking : Use AutoDock Vina to predict binding affinity to targets like kinase enzymes or GPCRs, guided by similar thiazole-carboxamide scaffolds .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ values compared to reference compounds .
Q. How can researchers address low HPLC purity (<90%) in final products?
Answer:
- Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 30% to 70% over 20 minutes) to enhance peak resolution .
- Ion-Pair Chromatography : Add 0.1% trifluoroacetic acid (TFA) to improve separation of polar impurities .
- Recrystallization : Use ethanol/water mixtures to remove residual starting materials .
Q. What are the recommended protocols for evaluating metabolic stability in hepatic microsomes?
Answer:
Incubation : Compound (1 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating system at 37°C.
Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.
Analysis : Quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 minutes indicates favorable metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
